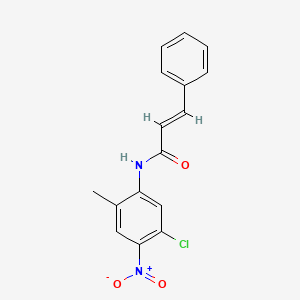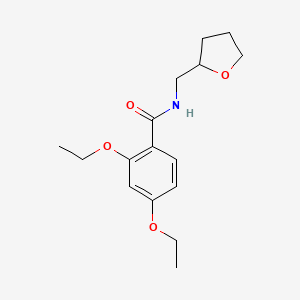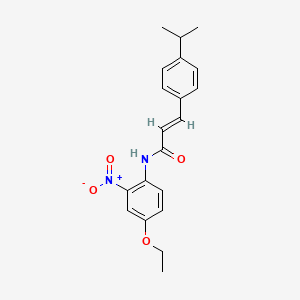![molecular formula C19H23FN6O B5293375 N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293375.png)
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as FP-1, is a chemical compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of the protein kinase CK1ε, which plays an important role in various cellular processes such as circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
作用機序
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a potent and selective inhibitor of CK1ε. CK1ε is a serine/threonine protein kinase that plays an important role in various cellular processes. CK1ε phosphorylates a wide range of substrates, including clock proteins in the circadian rhythm regulation, H2AX in the DNA damage response, and β-catenin in the Wnt signaling pathway. N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide inhibits CK1ε by binding to the ATP-binding site of the kinase domain and blocking the phosphorylation of its substrates.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been shown to have potent biochemical and physiological effects in various cellular processes. In the circadian rhythm regulation, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can alter the period and amplitude of circadian oscillations in cells. In the DNA damage response, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can enhance the DNA damage response and sensitize cancer cells to DNA-damaging agents. In the Wnt signaling pathway, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can inhibit the Wnt signaling pathway and suppress the growth of cancer cells.
実験室実験の利点と制限
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has several advantages for lab experiments. First, it is a potent and selective inhibitor of CK1ε, which allows researchers to study the specific role of CK1ε in various cellular processes. Second, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively characterized in scientific research, which provides a solid foundation for further studies. However, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide also has some limitations for lab experiments. First, it is a synthetic compound, which may have some off-target effects. Second, it may have limited solubility in some experimental conditions, which may affect its potency and selectivity.
将来の方向性
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has opened up new avenues for scientific research on the role of CK1ε in various cellular processes. There are several future directions that can be pursued in this field. First, further studies are needed to explore the downstream signaling pathways of CK1ε in the circadian rhythm regulation, DNA damage response, and Wnt signaling pathway. Second, more selective inhibitors of CK1ε can be developed to further elucidate its specific role in these processes. Third, the potential clinical applications of CK1ε inhibitors, including N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, in cancer treatment and circadian rhythm disorders need to be explored.
合成法
The synthesis of N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves several steps, starting from the commercially available starting material 4-(2-fluorophenyl)piperazine. The first step is the reaction of 4-(2-fluorophenyl)piperazine with 2-chloro-4,6-dimethoxypyrimidine in the presence of cesium carbonate and copper iodide to yield 4-[2-(2-fluorophenyl)piperazin-1-yl]-2,6-dimethoxypyrimidine. The second step is the reaction of 4-[2-(2-fluorophenyl)piperazin-1-yl]-2,6-dimethoxypyrimidine with 1-pyrrolidinecarboxamide in the presence of sodium hydride to yield N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide (N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide).
科学的研究の応用
N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been widely used in scientific research to study the role of CK1ε in various cellular processes. For example, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been used to investigate the circadian rhythm regulation in mammalian cells. It has been shown that inhibition of CK1ε by N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can alter the period and amplitude of circadian oscillations in cells. N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has also been used to study the role of CK1ε in the DNA damage response. It has been found that inhibition of CK1ε by N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can enhance the DNA damage response and sensitize cancer cells to DNA-damaging agents. Furthermore, N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been used to study the role of CK1ε in the Wnt signaling pathway. It has been shown that inhibition of CK1ε by N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide can inhibit the Wnt signaling pathway and suppress the growth of cancer cells.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O/c20-15-5-1-2-6-16(15)22-19(27)26-13-11-24(12-14-26)17-7-8-21-18(23-17)25-9-3-4-10-25/h1-2,5-8H,3-4,9-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOQGTHZGCOPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5293302.png)
![3-{2-[(2-ethoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5293308.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5293310.png)
![2-[(5-isobutyl-2-methyl-3-furoyl)amino]benzoic acid](/img/structure/B5293322.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5293331.png)
![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5293333.png)
![2-[5-(4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5293336.png)
![ethyl 4-{[5-(4-chlorophenyl)-3-oxocyclohex-1-en-1-yl]amino}benzoate](/img/structure/B5293341.png)
![N-(tert-butyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5293356.png)
![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5293365.png)


![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5293381.png)